molecular formula C16H13ClN2O6 B14006074 Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate CAS No. 21447-10-9

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate

Cat. No.: B14006074
CAS No.: 21447-10-9
M. Wt: 364.73 g/mol
InChI Key: INLXZACMZOPLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate (CAS: 20745-74-8, Molecular Formula: C₁₆H₁₃ClN₂O₆) is a synthetic benzoate ester derivative featuring a 5-chloro-substituted aromatic ring, a phenoxyacetamide linker, and a 4-nitrophenyl substituent. Its molecular weight is 364.74 g/mol, with a calculated XLogP3 value of 3.2, indicating moderate lipophilicity .

The compound is synthesized via nucleophilic substitution reactions, typically involving ω-chloroacetanilide derivatives, methyl salicylate, and base catalysts like potassium carbonate . Applications include its use as an intermediate in drug discovery, particularly in structure-activity relationship (SAR) studies for bioactive molecules .

Properties

CAS No.

21447-10-9

Molecular Formula

C16H13ClN2O6

Molecular Weight

364.73 g/mol

IUPAC Name

methyl 5-chloro-2-[2-(4-nitroanilino)-2-oxoethoxy]benzoate

InChI

InChI=1S/C16H13ClN2O6/c1-24-16(21)13-8-10(17)2-7-14(13)25-9-15(20)18-11-3-5-12(6-4-11)19(22)23/h2-8H,9H2,1H3,(H,18,20)

InChI Key

INLXZACMZOPLPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Parameter Description
IUPAC Name Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate
Molecular Formula C15H11ClN2O6
Functional Groups Chloro, nitrophenylamino, oxoethoxy, methyl benzoate ester
Molecular Weight Approx. 360-370 g/mol (estimated based on structure)

The compound contains reactive functional groups such as the chloro substituent, an amide-like linkage with the 4-nitrophenylamino moiety, and an ester group, all of which influence its synthesis and reactivity.

Preparation Methods

Detailed Synthetic Routes

Step 1: Synthesis of Methyl 5-chloro-2-hydroxybenzoate or Analogues
  • Starting from 5-chloro-2-hydroxybenzoic acid or its methyl ester.
  • Reaction with alkyl halides such as bromoacetates (e.g., methyl bromoacetate or ethyl bromoacetate) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetone or N,N-dimethylformamide).
  • Conditions: Reflux at 65–120 °C for 2–24 hours, monitored by thin layer chromatography (TLC).
  • Yields reported range from 66% to over 90% depending on precise conditions and substrates.
Reaction Example:
Reagents Conditions Yield (%) Reference
Methyl 5-chloro-2-hydroxybenzoate + methyl bromoacetate + K2CO3 Acetone, reflux 65 °C, 24 h 66.2
Methyl 5-chloro-2-hydroxybenzoate + ethyl bromoacetate + K2CO3 Acetone, reflux 70 °C, 24 h 90
Step 2: Coupling with 4-Nitroaniline
  • The alkylated intermediate bearing the 2-oxoethoxy side chain is reacted with 4-nitroaniline or its derivatives.
  • This coupling typically occurs via nucleophilic substitution at a good leaving group position (e.g., halide or activated ester).
  • Solvents such as dimethylformamide or dichloromethane are used with bases like triethylamine.
  • Reaction temperatures range from room temperature to reflux conditions (50–120 °C).
  • Reaction times vary from 2 to 6 hours.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Acetone, DMF, DCM Polar aprotic solvents preferred
Base Potassium carbonate, triethylamine Used to neutralize acids and promote substitution
Temperature 65–120 °C Higher temperatures favor reaction rate but may affect selectivity
Reaction Time 2–24 hours Monitored by TLC
Purification Filtration, recrystallization from ethanol or methanol Ensures high purity

Analytical and Characterization Data

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield (%) Reference
Alkylation of methyl 5-chlorohydroxybenzoate Methyl 5-chloro-2-hydroxybenzoate Methyl/ethyl bromoacetate, K2CO3, acetone, reflux 65-70 °C, 24 h 66–90
Coupling with 4-nitroaniline Alkylated intermediate 4-Nitroaniline, DMF or DCM, base (TEA), 50–120 °C, 2–6 h Not explicitly reported Inferred from related syntheses
Carbamate formation (alternative) 5-chloro-2-methoxyaniline Phosgene or triphosgene, trifluoroethanol, controlled pH and temperature Variable

Research Findings and Notes

  • The presence of the 4-nitrophenylamino group introduces electron-withdrawing effects that may influence reaction rates and product stability.
  • The chloro substituent at position 5 is reactive and can be used for further substitution reactions if desired.
  • The oxoethoxy linker provides flexibility and potential sites for hydrogen bonding, relevant for biological activity.
  • Literature on closely related compounds suggests that reaction optimization is critical for high yield and purity, especially controlling temperature and pH during coupling steps.
  • No direct industrial-scale synthesis protocols for this exact compound were found, but analogous methods using continuous flow reactors and advanced purification are common for similar benzoate derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro and ester groups can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a core benzoate ester scaffold with several analogues, but differences in substituents critically alter properties and bioactivity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Biological Relevance
Target Compound C₁₆H₁₃ClN₂O₆ 364.74 5-Cl, 4-nitrophenylamino 3.2 Intermediate in SAR studies
RKS-2 (Methyl 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}benzoate) C₁₈H₁₉NO₅ 329.35 2,3-dimethylphenyl 3.5 Anticancer and antimicrobial candidate
TM5275 (Sodium 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoate) C₂₈H₂₇ClN₃O₅·Na 543.97 Piperazinyl-diphenylmethyl 5.8 PAI-1 inhibitor with antithrombotic activity
Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate (CAS 21456-13-3) C₁₇H₁₅ClN₂O₆ 378.8 4-nitrophenylmethyl 3.0 Intermediate with distinct hydrogen bonding capacity
Key Observations:
  • The piperazinyl-diphenylmethyl group in TM5275 significantly increases molecular weight and lipophilicity (XLogP3 = 5.8), favoring blood-brain barrier penetration .
  • Biological Activity: TM5275’s bulky substituents confer potent plasminogen activator inhibitor-1 (PAI-1) inhibitory activity, unlike the target compound or RKS-2, which lack such tailored pharmacophores .
  • Synthetic Utility: The target compound and CAS 21456-13-3 are both intermediates, but the latter’s (4-nitrophenyl)methyl group reduces hydrogen bond donor count (1 vs. 2 in the target compound), altering solubility .

Pharmacokinetic and Pharmacodynamic Differences

Table 2: Pharmacokinetic Parameters
Compound Name Tₘₐₓ (h) Cₘₐₓ (µg/mL) T½ (h) Notes
TM5275 1.5 12.3 4.2 Orally bioavailable; no bleeding risk in primates
Target Compound N/A N/A N/A Limited in vivo data; primarily in vitro use
  • TM5275 exhibits favorable pharmacokinetics (Tₘₐₓ = 1.5 h, T½ = 4.2 h) due to its sodium salt formulation, enhancing solubility and absorption . In contrast, the target compound’s nitro group may limit bioavailability due to high metabolic clearance .

Biological Activity

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on anticancer, antibacterial, and anti-inflammatory effects supported by case studies and research findings.

Chemical Structure

The compound's structure can be depicted as follows:

\text{Methyl 5 chloro 2 2 4 nitrophenyl amino 2 oxoethoxy}benzoate}

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing the nitrophenyl group have shown significant cytotoxic effects against various cancer cell lines.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited cell proliferation in breast cancer models, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A10MCF-7
Compound B8HeLa
Methyl 5-chloro-2-{...}12A549

2. Antibacterial Activity

The antibacterial properties of methyl esters are well-documented. Research has shown that the presence of halogens and nitro groups can enhance the activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study conducted by Brazilian Journal of Pharmaceutical Sciences, derivatives similar to methyl 5-chloro-2-{...} exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity Data

BacteriaMIC (µg/mL)Compound Tested
Staphylococcus aureus15Methyl 5-chloro-2-{...}
Escherichia coli20Methyl 5-chloro-2-{...}

3. Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored in various studies, indicating that modifications in the structure can lead to significant reductions in inflammatory markers.

Research Findings:
In vitro studies have shown that compounds with similar functionalities can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .

The biological activities of methyl 5-chloro-2-{...} are hypothesized to involve several mechanisms:

  • Anticancer: Induction of apoptosis through mitochondrial pathways.
  • Antibacterial: Disruption of bacterial cell wall synthesis and function.
  • Anti-inflammatory: Inhibition of NF-kB signaling pathways leading to reduced cytokine production.

Q & A

Basic: What are the common synthetic routes for Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate?

Answer:
The synthesis typically involves sequential functionalization of the benzoate core. A general pathway includes:

  • Step 1: Nucleophilic substitution to introduce the 2-oxoethoxy group at the 2-position of the benzoate. For example, reacting methyl 5-chlorosalicylate with chloroacetyl chloride under basic conditions .
  • Step 2: Coupling the 4-nitrophenylamine moiety via an amidation reaction. This can be achieved using carbodiimide coupling reagents (e.g., EDC/HOBt) to activate the carbonyl group for nucleophilic attack by the amine .
  • Key Reagents: Chloroacetyl chloride, 4-nitroaniline, and coupling agents like EDC.
  • Validation: Monitor reaction progress via TLC or HPLC. Confirm final product purity using column chromatography .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Essential for confirming the structure, including the integration of aromatic protons, the methyl ester group (~3.8–4.0 ppm), and the 4-nitrophenyl substituent. Overlapping signals in the aromatic region may require 2D NMR (e.g., COSY, HSQC) .
  • IR Spectroscopy: Identify key functional groups: ester carbonyl (~1720 cm⁻¹), amide carbonyl (~1680 cm⁻¹), and nitro group (~1520 cm⁻¹) .
  • Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and rule out impurities .

Advanced: How can researchers optimize the yield of the amidation step in synthesis?

Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent solubility and stabilize intermediates .
  • Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate coupling reactions by acting as an acyl transfer catalyst .
  • Temperature Control: Maintain reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of the active ester intermediate) .
  • Workflow: Use in-situ activation of the carboxylic acid (if applicable) and monitor pH to ensure deprotonation of the amine nucleophile .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

Answer:

  • Impurity Analysis: If Sigma-Aldrich or similar suppliers provide no analytical data (as noted in ), perform LC-MS to detect trace impurities (e.g., unreacted starting materials or hydrolysis byproducts).
  • Dynamic Effects: Consider rotational barriers in the 2-oxoethoxy chain, which may cause splitting of NMR signals. Variable-temperature NMR can resolve this .
  • X-ray Crystallography: For definitive structural confirmation, grow single crystals (e.g., using slow evaporation in ethyl acetate/hexane) and compare with reported triclinic systems (e.g., space group P1, cell parameters a = 7.47 Å, b = 10.47 Å ).

Advanced: What strategies are used to study its potential biological activity?

Answer:

  • Target Identification: Use computational docking to predict interactions with enzymes (e.g., nitroreductases due to the 4-nitrophenyl group) .
  • In Vitro Assays: Test inhibition of PAI-1 (plasminogen activator inhibitor-1) analogs, as structurally related benzoates (e.g., TM5441) show IC50 values in the µM range .
  • Metabolic Stability: Assess susceptibility to esterase-mediated hydrolysis by incubating with liver microsomes and monitoring degradation via LC-MS .

Basic: What are the stability considerations for this compound during storage?

Answer:

  • Light Sensitivity: The nitro group is prone to photodegradation. Store in amber vials at –20°C under inert gas (N2/Ar) .
  • Hydrolysis Risk: The ester group may hydrolyze in humid conditions. Use desiccants and avoid aqueous solvents for long-term storage .

Advanced: How can polymorphism in crystallized samples affect data interpretation?

Answer:

  • Crystallization Conditions: Vary solvent polarity (e.g., ethanol vs. acetonitrile) to isolate polymorphs. Triclinic systems (e.g., α = 90.4°, β = 100.7° ) may exhibit different packing efficiencies.
  • Thermal Analysis: Use DSC (Differential Scanning Calorimetry) to identify melting point variations between polymorphs .
  • Bioavailability Implications: If the compound is drug-targeted, assess dissolution rates of polymorphs in simulated biological fluids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.